(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol
Overview
Description
(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group attached to the oxadiazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzohydrazide with glyoxylic acid, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of (3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of (3-(2-aminophenyl)-1,2,4-oxadiazol-5-yl)methanol.
Scientific Research Applications
Chemistry: (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are of interest in the development of new pharmaceuticals. Its ability to interact with biological targets could lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, leading to the accumulation of substrates or depletion of products. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
- (3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methanol
- (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol
- (3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)methanol
Comparison: Compared to its analogs, (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and affect its interaction with biological targets. Additionally, the chlorophenyl group may confer specific properties, such as increased lipophilicity or altered binding affinity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)14-12-9/h1-4,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJFJILPELYHKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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